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Compound of Interest

Compound Name: 4-Dodecyloxyphenol
CAS No.: 13037-87-1
Cat. No.: B076952

Get Quote

Chemical Identity & Significance

4-Dodecyloxyphenol is a para-substituted phenolic ether. Its amphiphilic nature—combining a

polar phenolic head group with a lipophilic dodecyl tail—makes it a critical intermediate in the
synthesis of mesogenic (liquid crystalline) polymers and a stabilizer in organic synthesis.

IUPAC Name: 4-(Dodecyloxy)phenol

Common Synonyms: Hydroquinone monododecyl ether; p-Dodecyloxyphenol

CAS Registry Number: 13037-87-1

Molecular Formula:

Molecular Weight: 278.43 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy
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The NMR profile of 4-Dodecyloxyphenol is characterized by the distinct separation between
the aromatic core and the aliphatic chain.[1] The diagnostic signal is the triplet corresponding to
the oxymethylene protons (

) adjacent to the phenoxy ring.

NMR Data (400 MHz, )

The aromatic region typically displays an

system (or effectively two doublets) due to the para-substitution pattern, though chemical shift
similarity can sometimes induce higher-order complexity.
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NMR Data (100 MHz, )

The carbon spectrum confirms the asymmetry of the aromatic ring and the length of the alkyl

chain.
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Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid validation tool, specifically checking for the presence of the

free hydroxyl group and the integrity of the ether linkage.
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Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry provides the molecular ion and a characteristic

fragmentation pattern dominated by the stability of the aromatic core.

Fragmentation Pathway

The primary fragmentation involves the cleavage of the alkyl ether chain.
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Synthesis & Purification Workflow

To ensure spectral data matches the theoretical values above, the compound is typically
synthesized via the Williamson ether synthesis. The following diagram illustrates the reaction

logic and purification checkpoints.

Hydroguinone
(Excess)
K2CO3 / Acetone SN2 Substitution Reaction Mixture
Reflux 24h

(Mono + Di-ether)

Solvent Removal

Filtration & rude Solic Recrystallization

(Ethanol/Water)

1-Bromododecane

Click to download full resolution via product page

4-Dodecyloxyphenol
(White Crystals)

Figure 1: Synthetic pathway for 4-Dodecyloxyphenol via Williamson ether synthesis,

highlighting the critical recrystallization step to remove di-substituted byproducts.
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Protocol Validation (Self-Check)

o TLC Monitoring: Use Hexane:Ethyl Acetate (8:2). The product (

) will appear between the starting Hydroquinone (lower
) and the di-dodecyl ether byproduct (solvent front).

e Melting Point: The pure compound should melt sharply between 77-79°C. A broad range
indicates contamination with the di-ether.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1. researchgate.net [researchgate.net]

» To cite this document: BenchChem. [Technical Guide: Spectral Characterization of 4-
Dodecyloxyphenol]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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